molecular formula C12H16O4S B8398634 Phenyl 1-thio-beta-l-fucopyranoside

Phenyl 1-thio-beta-l-fucopyranoside

Cat. No.: B8398634
M. Wt: 256.32 g/mol
InChI Key: YBOVKFRFMWFKCC-VSYPEIIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 1-thio-β-L-fucopyranoside is a thioglycoside derivative featuring a β-L-fucose sugar moiety linked to a phenyl group via a thioether bond. Thioglycosides are critical intermediates in glycosylation reactions and biochemical studies due to their stability and resistance to enzymatic hydrolysis compared to O-glycosides .

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

(2S,3S,4R,5S,6R)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9+,10+,11-,12+/m0/s1

InChI Key

YBOVKFRFMWFKCC-VSYPEIIYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between phenyl 1-thio-β-L-fucopyranoside and related thioglycosides:

Compound Molecular Formula Molecular Weight Substituents Sugar Configuration Key Applications
Phenyl 1-thio-β-L-fucopyranoside C₁₂H₁₆O₅S 272.32 g/mol None β-L-fucose Glycosylation reactions, enzyme studies
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside C₃₅H₃₆O₅S 584.73 g/mol 2,3,4-tri-O-benzyl, 4-methyl β-L-fucose Synthetic intermediates for oligosaccharides
Phenyl 1-thio-β-D-galactopyranoside C₁₂H₁₆O₅S 272.32 g/mol None β-D-galactose Biochemical assays, enzyme inhibition
4-Nitrophenyl α-L-fucopyranoside C₁₂H₁₅NO₈S 309.31 g/mol 4-nitro α-L-fucose Chromogenic substrate for fucosidases
Phenyl-β-D-thioglucopyranoside C₁₂H₁₆O₅S 272.32 g/mol None β-D-glucose Glycosynthase studies, drug delivery

Key Observations :

  • Sugar Configuration: The β-L-fucose configuration in phenyl 1-thio-β-L-fucopyranoside distinguishes it from β-D-galactose or β-D-glucose derivatives, impacting biological recognition .
  • Substituents: Benzyl-protected derivatives (e.g., 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside) enhance stability and solubility in organic solvents, making them preferred for synthetic chemistry .
  • Functional Groups: The 4-nitro group in 4-nitrophenyl α-L-fucopyranoside enables chromogenic detection in enzyme assays .

Research Findings and Challenges

  • Stability vs. Reactivity : While thioglycosides are stable, their activation for glycosylation often requires harsh conditions (e.g., NIS/TfOH), limiting use in sensitive systems .
  • Biological Relevance: The β-L-fucose configuration in phenyl 1-thio-β-L-fucopyranoside is rare in nature, complicating studies on natural enzyme interactions compared to β-D-configured analogs .
  • Spectral Data Gaps: Limited NMR or mass spectrometry data for phenyl 1-thio-β-L-fucopyranoside in the evidence highlights a need for further characterization .

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